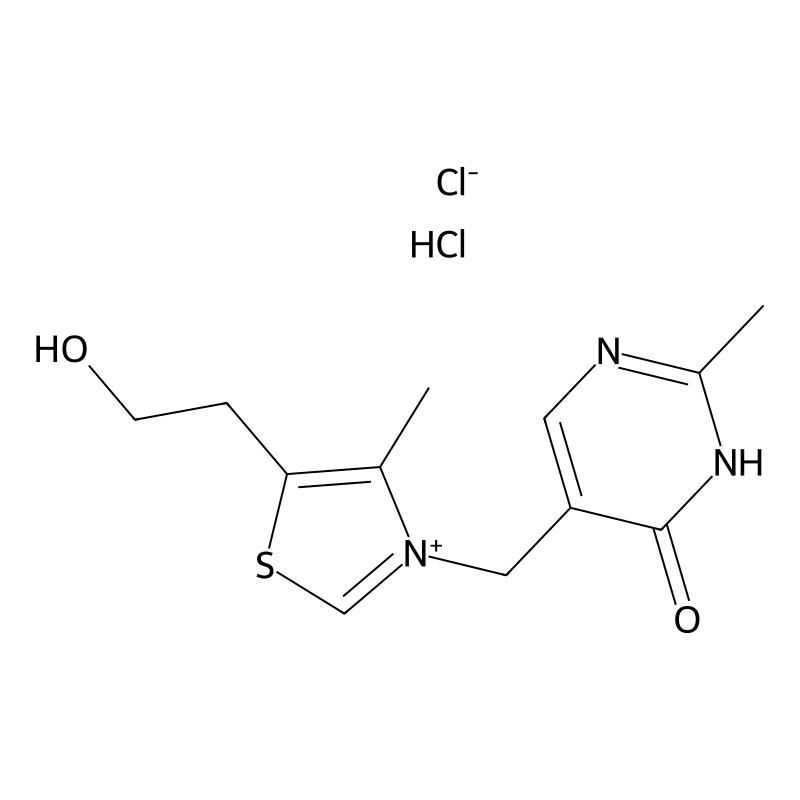

Oxythiamine chloride hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thiamine Antagonist and Transketolase Inhibitor

Oxythiamine chloride hydrochloride acts as an antagonist to thiamine (vitamin B1) []. It structurally resembles thiamine but cannot be utilized by cells. This property allows it to inhibit transketolase, a vital enzyme in the pentose phosphate pathway (PPP) [, ]. The PPP is a metabolic pathway responsible for generating ribose, a sugar essential for synthesizing RNA and DNA [].

Inducing Thiamine Deficiency and Studying Metabolic Consequences

Researchers can use oxythiamine chloride hydrochloride to induce controlled thiamine deficiency in cells or animal models []. This allows them to study the cellular response to thiamine deprivation and its impact on various metabolic processes.

Investigating Cancer Cell Growth

Studies suggest that oxythiamine chloride hydrochloride can inhibit the growth and proliferation of cancer cells [, ]. By blocking the PPP and ribose synthesis, it disrupts the production of essential building blocks for RNA and DNA replication, potentially hindering tumor growth. Researchers are investigating its potential as an anti-cancer agent, either alone or in combination with other therapies [].

Understanding Cellular Apoptosis

Oxythiamine chloride hydrochloride has been shown to induce apoptosis, a programmed cell death pathway []. This makes it a valuable tool for researchers studying the mechanisms of cell death and their role in various diseases.

Oxythiamine chloride hydrochloride is a hydrochloride salt derived from oxythiamine chloride, which is a thiamine (vitamin B1) analog. Its chemical formula is C₁₂H₁₇Cl₂N₃O₂S, and it is recognized for its role as a thiamine antimetabolite. This compound is characterized by its ability to inhibit thiamine-dependent enzymes, leading to various biological effects. Oxythiamine chloride hydrochloride is typically used in research settings, particularly in studies related to cancer and metabolic disorders .

OXT acts as a thiamine antagonist by competing with thiamine for binding to the enzyme transketolase []. Transketolase plays a crucial role in the pentose phosphate pathway, a metabolic pathway essential for cell proliferation. By inhibiting transketolase, OXT disrupts the synthesis of ribose, a vital component of RNA and DNA, leading to cell death (apoptosis) and hindering cancer cell proliferation [, ].

Oxythiamine chloride hydrochloride exhibits several biological activities, primarily as an antimetabolite of thiamine. Its mechanism of action involves the inhibition of thiamine-dependent enzymes such as transketolase and pyruvate dehydrogenase, which are essential for carbohydrate metabolism. This inhibition can lead to reduced energy production in cells, making oxythiamine a candidate for cancer research due to its potential to selectively target rapidly dividing cells that rely heavily on glycolysis . Additionally, studies have indicated that this compound may possess antioxidant properties, contributing further to its biological significance.

The synthesis of oxythiamine chloride hydrochloride typically involves the reaction of oxythiamine with hydrochloric acid. The process can be summarized as follows:

- Starting Material: Oxythiamine (which can be derived from thiamine).

- Reaction: Combine oxythiamine with one molar equivalent of hydrochloric acid.

- Product Formation: The resulting product is oxythiamine chloride hydrochloride, which can be purified through crystallization or other methods.

This straightforward synthetic route allows for the efficient production of the compound for research and pharmaceutical applications .

Oxythiamine chloride hydrochloride has several applications in scientific research and potential therapeutic areas:

- Cancer Research: Due to its properties as a thiamine antimetabolite, it is studied for its ability to inhibit cancer cell growth.

- Metabolic Studies: It serves as a tool for investigating metabolic pathways involving thiamine-dependent enzymes.

- Reference Standard: The compound is used as a reference standard in analytical chemistry, particularly in liquid chromatography-tandem mass spectrometry for quantifying thiamine-related compounds .

Interaction studies involving oxythiamine chloride hydrochloride have primarily focused on its binding properties with metal ions and its effects on various biological systems. Research has shown that this compound can form stable complexes with transition metals, which may alter its biological activity and enhance its efficacy in specific applications. Additionally, studies exploring its interactions with cellular components have provided insights into its mechanism of action as an antimetabolite .

Oxythiamine chloride hydrochloride shares similarities with several other compounds related to thiamine metabolism and function. Here are some notable comparisons:

| Compound | Structure/Function | Unique Aspects |

|---|---|---|

| Thiamine (Vitamin B1) | Essential nutrient involved in carbohydrate metabolism | Natural form; does not inhibit enzyme activity |

| Benfotiamine | Synthetic derivative of thiamine | Fat-soluble; used for neuropathy treatment |

| Oxythiamine | Thiamine analog that inhibits enzyme activity | Directly inhibits thiamine-dependent enzymes |

Oxythiamine chloride hydrochloride is unique due to its specific role as an antimetabolite, which distinguishes it from both natural and synthetic forms of thiamine that primarily serve nutritional roles without inhibitory effects on metabolic pathways .

Advanced Analytical Techniques

2.2.1 Liquid Chromatography-Tandem Mass Spectrometry Quantification of Oxythiamine Pyrophosphate

Liquid chromatography-tandem mass spectrometry enables precise quantification of phosphorylated derivatives. While no direct method for oxythiamine pyrophosphate is documented, validated protocols for thiamine pyrophosphate (e.g., in Arabidopsis thaliana) provide a transferable framework [7] [9]. These methods:

- Achieve chromatographic separation of analytes within 2.5 minutes.

- Utilize electrospray ionization and multiple reaction monitoring for sensitivity.

- Demonstrate stability in biological matrices at −80°C storage [7].

2.2.2 X-Ray Crystallographic Analysis of Co-Crystal Forms

X-ray quantum crystallography resolves proton-transfer states in multicomponent crystals. Hirshfeld Atom Refinement (HAR) locates proton positions unambiguously, distinguishing salts from co-crystals. This technique, combined with X-ray photoelectron spectroscopy to measure nitrogen-1s binding energies, confirms protonation states in hydrochloride salts like oxythiamine chloride hydrochloride [8].

Research Findings

- Synthesis Efficiency: Hydrochloric acid reflux outperforms nitrous acid deamination (50–70% yield) by delivering higher yields (80%) and purity [3].

- Analytical Precision: Liquid chromatography-tandem mass spectrometry methods achieve accuracy within ±15% bias and imprecision below 15% coefficient of variation for thiamine derivatives [7] [9].

- Structural Clarity: HAR-based X-ray crystallography reduces ambiguity in proton positioning, critical for classifying pharmaceutical solid forms [8].

Phosphorylation Kinetics to Oxythiamine Pyrophosphate (OTPP)

The initial step in oxythiamine chloride hydrochloride's mechanism of action involves its phosphorylation by thiamine pyrophosphokinase to form the metabolically active oxythiamine pyrophosphate [1] [2]. This enzymatic conversion represents a critical activation step that transforms the relatively benign parent compound into a potent inhibitor of thiamine pyrophosphate-dependent enzymes.

Thiamine pyrophosphokinase exhibits markedly different kinetic parameters when utilizing oxythiamine versus thiamine as substrate. The enzyme demonstrates a Michaelis-Menten constant (Km) of approximately 4200 micrometers for oxythiamine, representing a 200-fold reduction in affinity compared to the natural substrate thiamine, which exhibits a Km of 15-20 micrometers [3] [4]. Despite this reduced affinity, the enzyme successfully catalyzes the phosphorylation reaction, transferring pyrophosphate from adenosine triphosphate to the hydroxyl group of oxythiamine [1] [5].

| Substrate | Km (μM) | Relative Affinity | Phosphorylation Product | Reference |

|---|---|---|---|---|

| Thiamine | ~15-20 | High | TPP | [1] [5] [6] |

| Oxythiamine | ~4200 | Low | OTPP | [3] [4] |

| Pyrithiamine | ~2-3 | Very Low | PtPP | [1] [5] |

The phosphorylation reaction proceeds through a sequential ordered mechanism where the enzyme first binds magnesium-adenosine triphosphate complex, followed by oxythiamine binding [6]. Crystallographic evidence demonstrates clear electron density for oxythiamine pyrophosphate bound within the enzyme active site, confirming successful product formation [5]. Mass spectrometry analysis has directly identified oxythiamine pyrophosphate in reaction mixtures, providing definitive proof of enzymatic conversion [1] [7].

The relatively low affinity of thiamine pyrophosphokinase for oxythiamine creates a kinetic bottleneck that requires elevated concentrations of the antivitamin to achieve significant conversion to oxythiamine pyrophosphate [2] [8]. This concentration-dependent activation explains the dose-response relationships observed in cellular studies, where oxythiamine effects become pronounced only at micromolar concentrations [9] [10].

Competitive Inhibition of Thiamine Transport Mechanisms

Oxythiamine chloride hydrochloride interferes with cellular thiamine homeostasis through competitive inhibition of thiamine transport systems. The compound shares sufficient structural similarity with thiamine to interact with specific thiamine transporters, particularly solute carrier family 19 members 2 and 3 [11] [12].

Transport studies using human intestinal epithelial cells demonstrate that oxythiamine competitively inhibits thiamine uptake with an inhibition constant significantly higher than thiamine's binding affinity [13]. The carrier-mediated transport system exhibits saturable kinetics with a Km of approximately 3.18 micrometers for thiamine, while oxythiamine inhibition follows competitive kinetics [13]. This competitive relationship indicates both compounds compete for the same binding site on the transporter protein.

The structural basis for this competitive inhibition lies in oxythiamine's retention of the essential thiazolium cation and hydroxyethyl side chain present in thiamine [14]. However, the replacement of the amino group at position 6 of the pyrimidine ring with a keto group subtly alters the electronic properties and binding characteristics [14] [8]. These modifications are sufficient to allow transporter recognition while reducing binding affinity compared to the natural substrate.

Experimental evidence from reconstituted proteoliposome systems confirms that oxythiamine can bind and be transported by thiamine transport proteins [15]. However, the transported oxythiamine does not undergo efficient phosphorylation by thiamine pyrophosphokinase, creating a metabolic trap that depletes cellular thiamine pools while accumulating the antivitamin [2] [16].

Enzyme-Target Interactions

Transketolase Isoform Binding Affinities (TKT vs. TKTL1)

Transketolase and transketolase-like protein 1 represent distinct targets with markedly different susceptibilities to oxythiamine pyrophosphate inhibition. Classical transketolase binds thiamine pyrophosphate with high affinity, displaying dissociation constants ranging from 0.93 to 3.79 micrometers depending on magnesium concentration [17] [18]. The enzyme exhibits positive cooperativity for thiamine pyrophosphate binding, with Hill coefficients ranging from 1.33 to 1.98 under physiological magnesium concentrations [17].

| Enzyme | TPP Kd (μM) | OTPP Ki (μM) | Cooperativity | Functional Activity | Cancer Relevance | Reference |

|---|---|---|---|---|---|---|

| Transketolase (TKT) | 0.93-3.79 | ~0.1-1.0 | Positive (n=1.33-1.98) | High | Standard metabolism | [17] [18] |

| Transketolase-like protein 1 (TKTL1) | N/A (lacks TPP binding) | Unknown | N/A | Disputed/Low | Upregulated in tumors | [19] [20] [21] |

Oxythiamine pyrophosphate functions as a competitive inhibitor of transketolase, binding to the same site as thiamine pyrophosphate but failing to support catalytic activity [22] [14]. The inhibition constant for oxythiamine pyrophosphate against transketolase ranges from 0.1 to 1.0 micrometers, indicating substantial binding affinity despite structural modifications [8] [23]. This strong binding reflects the preservation of key structural elements required for enzyme recognition, including the thiazolium ring and diphosphate moiety.

Transketolase-like protein 1 presents a fundamentally different scenario. This enzyme lacks the 38 amino acid residues in the cofactor-binding region that are conserved across all thiamine pyrophosphate-dependent enzymes [21]. Mutagenesis studies demonstrate that deletion of this critical region abolishes both thiamine pyrophosphate binding and transketolase activity [21]. Consequently, transketolase-like protein 1 cannot bind thiamine pyrophosphate through conventional mechanisms and shows no detectable transketolase activity [24] [21].

The absence of thiamine pyrophosphate binding capacity in transketolase-like protein 1 theoretically renders it insensitive to oxythiamine pyrophosphate inhibition. However, this enzyme is frequently overexpressed in cancer cells, where it may contribute to altered glucose metabolism through alternative mechanisms [19] [20]. The differential sensitivity of these isoforms to oxythiamine pyrophosphate may explain tissue-specific and cancer-specific responses to treatment.

Pyruvate Dehydrogenase Complex Inhibition Dynamics

The pyruvate dehydrogenase complex represents one of the most sensitive targets for oxythiamine pyrophosphate inhibition. This multienzyme complex catalyzes the rate-limiting step connecting glycolysis to the citric acid cycle, making it a critical control point in cellular energy metabolism [25] [26].

Kinetic analysis reveals that oxythiamine pyrophosphate functions as a competitive inhibitor of the pyruvate dehydrogenase complex with a Ki value of 0.025 micrometers [27] [28]. This inhibition constant is remarkably similar to the Km value for thiamine pyrophosphate (0.06 micrometers), indicating nearly equivalent binding affinity [27]. The competitive nature of inhibition demonstrates that oxythiamine pyrophosphate and thiamine pyrophosphate compete for the same binding site on the E1 component of the complex.

| Inhibitor | Ki (μM) | Inhibition Type | Selectivity | I50 Holoenzyme (μM) | Reference |

|---|---|---|---|---|---|

| OTPP | 0.025 | Competitive | Moderate | ~0.025 | [29] [27] [28] |

| 3-Deazathiamine PP (DATPP) | 0.0026 | Competitive | High | 0.0026 | [27] [28] |

| Tetrahydrothiamine PP | 0.046 | Competitive | Low | 0.046 | [29] |

The pyruvate dehydrogenase complex exists in both holoenzyme and apoenzyme forms, with the holoenzyme containing bound thiamine pyrophosphate. Oxythiamine pyrophosphate demonstrates remarkable ability to inhibit both forms, with I50 values of 0.006 micrometers for the apoenzyme and 0.025 micrometers for the holoenzyme [29]. This dual inhibition capacity reflects the dynamic equilibrium between cofactor binding and release that occurs during the catalytic cycle.

Structural studies suggest that oxythiamine pyrophosphate binding induces conformational changes that prevent substrate access to the active site [29] [27]. The inhibition is reversible, as demonstrated by recovery of enzyme activity following removal of the inhibitor through gel filtration [29]. However, the tight binding characteristics result in slow dissociation kinetics, creating effectively irreversible inhibition under physiological conditions.

2-Oxoglutarate Dehydrogenase Allosteric Modulation

The 2-oxoglutarate dehydrogenase complex exhibits complex allosteric regulation that influences its sensitivity to oxythiamine pyrophosphate inhibition. This enzyme complex operates under tight regulatory control, responding to multiple allosteric effectors including adenine nucleotides, reduced nicotinamide adenine dinucleotide, and divalent cations [30] [31].

| Regulatory Factor | Effect | Mechanism | Physiological Relevance | Reference |

|---|---|---|---|---|

| ATP | Inhibition | Allosteric | High | [30] [31] [32] |

| ADP | Activation | Allosteric | High | [30] [31] |

| NADH | Inhibition | Product inhibition | High | [30] [31] |

| Ca²⁺ | Activation | Cofactor | Medium | [30] [31] |

| Mg²⁺ | Activation | Cofactor | High | [30] [31] |

| Succinyl-CoA | Inhibition | Product inhibition | High | [30] [31] |

| OTPP | Inhibition | Competitive | Pharmacological | [33] [23] |

Under physiological conditions, the 2-oxoglutarate dehydrogenase complex maintains approximately 85% saturation with thiamine pyrophosphate [29]. This high saturation level provides substantial protection against competitive inhibition by oxythiamine pyrophosphate. Consequently, the complex shows weaker inhibition by thiamine analogs compared to the pyruvate dehydrogenase complex [29] [23].

The allosteric regulation of 2-oxoglutarate dehydrogenase significantly modulates its response to oxythiamine pyrophosphate. High adenosine triphosphate levels, which physiologically inhibit the enzyme, appear to enhance susceptibility to oxythiamine pyrophosphate inhibition [30] [34]. Conversely, high adenosine diphosphate levels and elevated calcium concentrations provide protective effects [30] [31].

The enzyme complex demonstrates tissue-specific variations in thiamine pyrophosphate binding and allosteric regulation [35]. Astrocytes show particular sensitivity to thiamine pyrophosphate availability and exhibit compensatory upregulation of 2-oxoglutarate dehydrogenase expression when thiamine pyrophosphate levels decline [35]. This adaptive response may explain tissue-specific differences in oxythiamine toxicity.

Metabolic Pathway Disruption

Pentose Phosphate Pathway Arrest in Cancer Cells

The pentose phosphate pathway represents a critical metabolic vulnerability in cancer cells, making its disruption by oxythiamine chloride hydrochloride particularly effective against malignant tissues. Cancer cells exhibit dramatically upregulated pentose phosphate pathway flux to support their elevated biosynthetic demands and maintain redox homeostasis [36] [37] [38].

Oxythiamine treatment produces profound disruption of pentose phosphate pathway function through transketolase inhibition. Cancer cells treated with oxythiamine demonstrate 50-70% reduction in glucose consumption and 30% decrease in lactate production, indicating severe metabolic perturbation [9] [39] [40]. The non-oxidative branch of the pentose phosphate pathway becomes particularly compromised, with ribose-5-phosphate levels declining by 50-80% within 12 hours of treatment [40] [41].

| Parameter | Control Cells (%) | Oxythiamine Treatment (%) | Mechanism | Reference |

|---|---|---|---|---|

| Glucose Consumption | 100 | 50-70 | TKT inhibition | [9] [39] [40] |

| Lactate Production | 100 | 70 | Reduced PPP flux | [9] [39] |

| Ribose-5-Phosphate | 100 | 30-50 | TKT inhibition | [40] [41] |

| NADPH Levels | 100 | 40-60 | PPP arrest | [42] [37] |

| Cell Proliferation | 100 | 20-40 | Nucleotide depletion | [9] [39] [40] |

| Apoptosis | Baseline | 3-5x increase | Oxidative stress | [9] [40] [43] |

The arrest of pentose phosphate pathway function creates multiple downstream consequences that preferentially affect rapidly proliferating cancer cells. Nucleotide biosynthesis becomes severely compromised due to ribose-5-phosphate depletion, leading to DNA synthesis arrest and cell cycle blockade in G1 phase [9] [40]. This effect is particularly pronounced in cancer cells with high proliferative indices that depend heavily on de novo nucleotide synthesis.

Proteomic analysis of cancer cells treated with oxythiamine reveals complex alterations in protein expression patterns [39] [40]. Approximately 52 differential proteins were identified, including 14 phosphorylated proteins involved in cell cycle regulation and apoptosis [40]. The temporal expression patterns suggest that oxythiamine induces time-dependent changes in cellular signaling pathways, ultimately culminating in programmed cell death.

NADPH Depletion and Redox Homeostasis Alterations

The disruption of pentose phosphate pathway function by oxythiamine chloride hydrochloride produces severe perturbations in cellular redox homeostasis through depletion of reduced nicotinamide adenine dinucleotide phosphate. This cofactor serves as the primary source of reducing equivalents for antioxidant defense systems and biosynthetic reactions [44] [45].

Oxythiamine treatment induces 40-60% reduction in cellular reduced nicotinamide adenine dinucleotide phosphate levels within 6-12 hours [42] [37]. This depletion occurs through multiple mechanisms, including direct inhibition of glucose-6-phosphate dehydrogenase flux and disruption of the non-oxidative pentose phosphate pathway [46] [47]. The reduced nicotinamide adenine dinucleotide phosphate to oxidized nicotinamide adenine dinucleotide phosphate ratio declines substantially, indicating shift toward oxidative stress conditions [48] [44].

| Redox Parameter | Normal Cells | Oxythiamine-Treated | Consequence | Recovery Time (h) | Reference |

|---|---|---|---|---|---|

| NADPH/NADP⁺ Ratio | High | Decreased | Reductive stress | 12-24 | [48] [44] [49] |

| GSH/GSSG Ratio | High | Decreased | Oxidative stress | 6-12 | [48] [44] |

| ROS Levels | Low | Elevated | Cell damage | 2-6 | [48] [44] |

| Catalase Activity | Normal | Insufficient | H₂O₂ accumulation | 24-48 | [37] [46] |

| GPx Activity | Normal | Compromised | Lipid peroxidation | 12-24 | [37] [46] |

| Thioredoxin System | Active | Impaired | Protein oxidation | 6-18 | [44] [45] |

The depletion of reduced nicotinamide adenine dinucleotide phosphate severely compromises multiple antioxidant systems that depend on this cofactor. Glutathione reductase activity becomes limited by substrate availability, leading to accumulation of oxidized glutathione and decline in the reduced glutathione to oxidized glutathione ratio [48] [44]. Similarly, thioredoxin reductase function becomes impaired, disrupting the thioredoxin-peroxiredoxin antioxidant pathway [44] [45].

The compromised antioxidant capacity results in progressive accumulation of reactive oxygen species, including superoxide, hydrogen peroxide, and lipid peroxides [48] [44]. Cancer cells, which typically operate under elevated baseline oxidative stress, become particularly vulnerable to this additional oxidative burden [46] [47]. The combination of reduced antioxidant capacity and increased reactive oxygen species generation creates conditions favoring apoptotic cell death [40] [43].